molecular formula C16H14N4O3S B15040906 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B15040906
M. Wt: 342.4 g/mol
InChI Key: FIDIVISOQPDVSY-HRASFGGSSA-N
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Description

N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE typically involves a series of condensation reactions. One common method involves the reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE can be compared with other indole derivatives, such as:

The uniqueness of N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

InChI

InChI=1S/C16H14N4O3S/c1-10(13-7-4-8-24-13)20-23-9-14(21)18-19-15-11-5-2-3-6-12(11)17-16(15)22/h2-8,17,22H,9H2,1H3/b19-18?,20-10+

InChI Key

FIDIVISOQPDVSY-HRASFGGSSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(NC2=CC=CC=C21)O)/C3=CC=CS3

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(NC2=CC=CC=C21)O)C3=CC=CS3

Origin of Product

United States

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